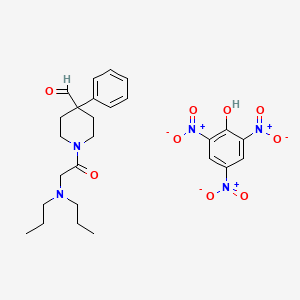
4-Piperidinecarboxaldehyde, 1-((dipropylamino)acetyl)-4-phenyl-, picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxaldehyde, 1-((dipropylamino)acetyl)-4-phenyl-, picrate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a picrate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinecarboxaldehyde, 1-((dipropylamino)acetyl)-4-phenyl-, picrate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the picrate moiety. Common reagents used in these reactions include aldehydes, amines, and picric acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial synthesis often emphasizes efficiency, scalability, and adherence to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: 4-Piperidinecarboxaldehyde, 1-((dipropylamino)acetyl)-4-phenyl-, picrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Aplicaciones Científicas De Investigación
4-Piperidinecarboxaldehyde, 1-((dipropylamino)acetyl)-4-phenyl-, picrate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-((dipropylamino)acetyl)-4-phenyl-, picrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms underlying its biological activities.
Comparación Con Compuestos Similares
1-Boc-piperidine-4-carboxaldehyde: A piperidine derivative used in the synthesis of various pharmaceuticals and chemical intermediates.
4-Formylpiperidine-1-carboxylic acid tert-butyl ester: Another piperidine derivative with applications in medicinal chemistry and organic synthesis.
Comparison: 4-Piperidinecarboxaldehyde, 1-((dipropylamino)acetyl)-4-phenyl-, picrate is unique due to its specific structure, which includes a phenyl group and a picrate moiety. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer advantages in terms of reactivity, selectivity, and potential therapeutic benefits.
Propiedades
Número CAS |
97297-70-6 |
|---|---|
Fórmula molecular |
C26H33N5O9 |
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
1-[2-(dipropylamino)acetyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H30N2O2.C6H3N3O7/c1-3-12-21(13-4-2)16-19(24)22-14-10-20(17-23,11-15-22)18-8-6-5-7-9-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-9,17H,3-4,10-16H2,1-2H3;1-2,10H |
Clave InChI |
FVOXQLLSTFCJQE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















